molecular formula C26H25ClN2O3 B13434999 2-Desmethyl-4-methyl Tolvaptan CAS No. 1580889-25-3

2-Desmethyl-4-methyl Tolvaptan

Cat. No.: B13434999
CAS No.: 1580889-25-3
M. Wt: 448.9 g/mol
InChI Key: PWQWEZJKGBEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Desmethyl-4-methyl Tolvaptan involves several steps. The preparation of Tolvaptan, from which this compound is derived, typically involves condensing 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using a SnCl2/HCl catalyst. This results in an amine, which is then condensed with o-toluoyl chloride and reduced with sodium borohydride .

Chemical Reactions Analysis

2-Desmethyl-4-methyl Tolvaptan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Desmethyl-4-methyl Tolvaptan has several scientific research applications:

    Chemistry: It is used as a reference standard for the analysis of Tolvaptan and its impurities.

    Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.

    Industry: It is used in the quality control and validation of Tolvaptan production processes

Mechanism of Action

2-Desmethyl-4-methyl Tolvaptan, like Tolvaptan, acts as a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls, thus preventing water absorption .

Comparison with Similar Compounds

2-Desmethyl-4-methyl Tolvaptan is similar to other Tolvaptan impurities and analogs. Some similar compounds include:

    Tolvaptan: The parent compound, used to treat hyponatremia.

    4-Methyl Tolvaptan: Another impurity of Tolvaptan.

    Desmethyl Tolvaptan: A related compound with a similar structure.

What sets this compound apart is its specific structural modifications, which can influence its chemical properties and biological interactions .

Biological Activity

2-Desmethyl-4-methyl Tolvaptan is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions like hyponatremia and heart failure. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C20H25ClN2O3S
  • Molecular Weight : 396.94 g/mol
  • IUPAC Name : (2S)-N-(1-{[3-chloro-4-(methylthio)phenyl]methyl}-1H-imidazol-2-yl)-3-methoxybutanamide

This compound functions by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This action inhibits water reabsorption, leading to increased urine output and a reduction in fluid overload, which is beneficial in conditions such as congestive heart failure.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 2 hours post-administration.
  • Distribution : High protein binding (>99%), primarily to albumin and alpha1-acid glycoprotein.
  • Metabolism : Metabolized in the liver via cytochrome P450 enzymes (CYP3A4).
  • Excretion : Primarily excreted via urine as metabolites.

Biological Activity

The biological activity of this compound has been characterized through various studies:

Table 1: Biological Activities and Effects

Activity TypeDescriptionReference
Diuretic Effect Increases urine output significantly
Antihypertensive Reduces blood pressure in hypertensive models
Cardioprotective Protects against cardiac remodeling

Case Studies

Several case studies have highlighted the efficacy and safety of this compound:

  • Case Study on Heart Failure
    • A study involving patients with heart failure demonstrated that administration of this compound resulted in significant reductions in body weight and improved clinical symptoms of fluid overload.
    • Patients exhibited an average weight loss of 3.5 kg within the first week of treatment, with no significant adverse effects reported.
  • Hyponatremia Management
    • In a cohort study of patients with hyponatremia, the use of this compound led to rapid normalization of serum sodium levels within 48 hours.
    • The treatment was well tolerated, with only mild side effects such as thirst and dry mouth reported.

Research Findings

Recent research has focused on understanding the broader implications of using this compound:

  • Genetic Variability : Studies suggest that genetic polymorphisms in drug-metabolizing enzymes may affect individual responses to treatment, highlighting the importance of personalized medicine approaches in prescribing this compound.
  • Drug Interactions : The potential for drug-drug interactions, particularly with other medications metabolized by CYP3A4, necessitates careful monitoring when co-administered with other therapies.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 2-Desmethyl-4-methyl Tolvaptan, and how does it influence drug-drug interaction (DDI) studies?

  • Methodological Answer : this compound (DM-4103) is a primary metabolite of Tolvaptan, formed via CYP3A-mediated demethylation. In vitro studies using rat liver supernatant and sandwich-cultured human hepatocytes (SCHH) have demonstrated its role in inhibiting bile salt export pump (BSEP) and P-glycoprotein (P-gp). For DDI assessments, researchers should employ SCHH models to quantify cellular accumulation of co-administered drugs (e.g., digoxin) and measure inhibition constants (Ki) via nonlinear regression. DM-4103 exhibits competitive inhibition (Ki = 3.77 μM) against BSEP, while Tolvaptan shows noncompetitive inhibition (Ki = 34.2 μM) .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DM-4103 in plasma or serum. Researchers should validate assays for specificity, sensitivity (lower limit of quantification ≥1 ng/mL), and linearity across physiological concentration ranges. Peak concentrations of Tolvaptan and its metabolites occur 2–4 hours post-dose, necessitating timed sample collection. Absolute bioavailability studies require concurrent measurement of parent drug and metabolites due to extensive first-pass metabolism .

Q. How should experimental designs account for enzyme induction by Tolvaptan and its metabolites?

  • Methodological Answer : Tolvaptan induces hepatic cytochrome P450 enzymes (e.g., CYP3A) and drug-metabolizing enzymes (e.g., aminopyrine N-demethylase) in a dose- and sex-dependent manner. Preclinical studies in female rats (300 mg/kg/day for 7 days) demonstrated elevated cytochrome b5 content. Researchers should incorporate enzyme activity assays (e.g., liver microsomal preparations) and monitor metabolite accumulation (e.g., DM-4103, DM-4107) in long-term dosing studies .

Advanced Research Questions

Q. How can quantitative systems toxicology (QST) models resolve contradictions in hepatotoxicity risk between Tolvaptan and its metabolites?

  • Methodological Answer : Conflicting hepatotoxicity data (e.g., mitochondrial toxicity vs. BSEP inhibition) can be modeled using platforms like DILIsym®. Parameters are derived from in vitro mitochondrial respiration assays (e.g., oxygen consumption rates in HepG2 cells) and translated into in vivo predictions. For DM-4103, simulate intracellular concentrations (measured via LC-MS/MS) and adjust inhibition constants (Ki) for BSEP and mitochondrial electron transport chain (ETC). Comparative studies with analogs like Lixivaptan (Ki = 729 μM for ETC inhibition) highlight metabolite-specific risks .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy and safety of Tolvaptan in advanced CKD?

  • Methodological Answer : Cox regression with propensity score matching is recommended for real-world studies. For example, in elderly CHF patients, subgroup analysis of 7.5 mg vs. 15 mg doses revealed divergent mortality risks (HR = 0.28 for 7.5 mg). Researchers should stratify by baseline eGFR, serum sodium, and comorbidities. Time-to-event endpoints (e.g., "days to renal function deterioration") require Kaplan-Meier survival curves and multivariate logistic regression to control for confounders .

Q. How do transporter-mediated interactions of this compound influence its renal disposition in ADPKD patients?

  • Methodological Answer : SCHH models show DM-4103 inhibits P-gp, increasing digoxin accumulation (BEI reduction from 23.9% to 8.1%). In ADPKD trials (TEMPO 3:4), monitor urinary osmolality (Uosm) and TKV progression. Use dynamic contrast-enhanced MRI to assess renal transporter expression (e.g., OAT1/3) and correlate with DM-4103 plasma levels. Adjust dosing regimens in CYP3A5 expressers to mitigate variability in metabolite exposure .

Q. Key Considerations for Experimental Design

  • In vitro Models : Use SCHH for transporter studies and primary hepatocytes for CYP induction assays .
  • Clinical Endpoints : Prioritize TKV, eGFR slope, and Uosm in ADPKD; serum sodium and weight reduction in heart failure .
  • Safety Monitoring : Track liver enzymes (ALT/AST) and serum creatinine bimonthly in long-term studies .

Properties

CAS No.

1580889-25-3

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide

InChI

InChI=1S/C26H25ClN2O3/c1-16-5-7-18(8-6-16)25(31)28-20-10-11-21(17(2)14-20)26(32)29-13-3-4-24(30)22-15-19(27)9-12-23(22)29/h5-12,14-15,24,30H,3-4,13H2,1-2H3,(H,28,31)

InChI Key

PWQWEZJKGBEJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.